2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112526. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-9-(oxan-2-yl)purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N4O/c11-8-7-9(15-10(12)14-8)16(5-13-7)6-3-1-2-4-17-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNBMEFTEPQHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=NC3=C2N=C(N=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296898 | |

| Record name | 2,6-dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20419-68-5 | |

| Record name | 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20419-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 112526 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020419685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20419-68-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Purine, 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine introduction

An In-Depth Technical Guide to 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: A Cornerstone Intermediate in Kinase Inhibitor Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal intermediate in the field of medicinal chemistry. We will delve into its chemical properties, the strategic importance of its protecting group, detailed synthesis protocols, and its critical role as a precursor to a class of highly significant therapeutic agents, particularly cyclin-dependent kinase (CDK) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical scaffold.

Introduction: The Unassuming Architect of Potent Biologics

At first glance, this compound is a moderately complex heterocyclic compound. However, its true significance lies in its role as a highly versatile and strategically designed building block. The purine core is a privileged scaffold in medicinal chemistry, mimicking the endogenous adenine structure of ATP, while the two chlorine atoms at the C2 and C6 positions act as reactive handles for sequential and selective chemical modifications.

The introduction of the tetrahydropyranyl (THP) group at the N9 position is a crucial chemical decision. It serves as a protecting group, preventing unwanted side reactions at this nitrogen during the modification of the C2 and C6 positions. This protection is key to the controlled, stepwise synthesis of complex 2,6,9-trisubstituted purines, a class of compounds that includes potent and selective inhibitors of cyclin-dependent kinases (CDKs) like Roscovitine (Seliciclib) and Olomoucine.[1][2][3] These inhibitors have been instrumental in cancer research and are being explored for treating a range of other diseases.[4]

Core Compound Profile and Characterization

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in complex syntheses.

Chemical and Physical Properties

The key properties of this compound are summarized below, providing essential data for reaction planning and safety assessment.[5][6]

| Property | Value | Source |

| IUPAC Name | 2,6-dichloro-9-(oxan-2-yl)purine | PubChem[5] |

| CAS Number | 20419-68-5 | ChemicalBook, PubChem[5][7] |

| Molecular Formula | C₁₀H₁₀Cl₂N₄O | PubChem[5] |

| Molecular Weight | 273.12 g/mol | PubChem[5] |

| Appearance | White to off-white solid | Generic Supplier Data |

| Solubility | Soluble in DMSO, Dichloromethane | Generic Supplier Data |

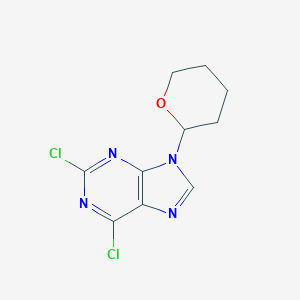

Structural Representation

The molecular structure is key to understanding its reactivity. The purine core's aromaticity and the distinct electronic environments of the C2 and C6 carbons are central to its synthetic utility.

Caption: Chemical structure of 2,6-dichloro-9-(oxan-2-yl)purine.

Spectroscopic Characterization

Confirmation of the compound's identity and purity is typically achieved through standard analytical techniques. While specific spectra vary by instrument and solvent, representative data are available from chemical suppliers and databases.[8][9]

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the C8 proton of the purine ring, and a complex set of multiplets for the protons of the THP ring.

-

¹³C NMR: The carbon spectrum will show distinct signals for the two chlorinated carbons (C2 and C6) in the purine ring, along with other aromatic and aliphatic carbons.

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a molecule containing two chlorine atoms, confirming the molecular formula.

The Tetrahydropyranyl (THP) Protecting Group: A Strategic Choice

The use of a protecting group on the N9 nitrogen of the purine is essential for directing the regioselectivity of subsequent substitution reactions. The THP group is an acetal, which is stable under a wide range of conditions but can be easily removed when desired.

Rationale for Protection

-

Stability: The THP ether is stable to strongly basic conditions, organometallic reagents, and nucleophiles, which are often used in the modification of the C2 and C6 positions.[10]

-

Ease of Introduction: It is readily introduced by reacting the N9-H of 2,6-dichloropurine with 3,4-dihydro-2H-pyran (DHP) under mild acidic catalysis.[11]

-

Facile Removal: The THP group can be cleanly removed via acid-catalyzed hydrolysis, regenerating the N9-H without disturbing other parts of the molecule.[10][11] This orthogonality is a cornerstone of modern synthetic strategy.

Caption: The strategic cycle of THP protection and deprotection.

Synthesis Protocol: A Validated Methodology

The synthesis of this compound is a well-established procedure. The following protocol is a representative method for its preparation on a laboratory scale.

Experimental Protocol

Reaction: 2,6-Dichloropurine + 3,4-Dihydro-2H-pyran → this compound

Materials:

-

2,6-Dichloropurine (1.0 eq)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 - 2.0 eq)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 - 0.1 eq, catalytic)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Ethyl Acetate)

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,6-dichloropurine and the anhydrous solvent.

-

Catalyst Addition: Add the catalytic amount of p-toluenesulfonic acid monohydrate to the suspension.

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) dropwise to the stirring mixture at room temperature.

-

Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting 2,6-dichloropurine is consumed (typically several hours to overnight).

-

Workup:

-

Once the reaction is complete, quench the catalyst by adding a small amount of a weak base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Causality: The acid catalyst (TsOH) protonates the DHP, making it a more reactive electrophile that is readily attacked by the N9 nitrogen of the purine ring. Anhydrous conditions are crucial to prevent the hydrolysis of the DHP and the resulting THP-ether product.

Application as a Precursor to Cyclin-Dependent Kinase (CDK) Inhibitors

The primary value of this dichloropurine intermediate is its utility in the synthesis of 2,6,9-trisubstituted purines. The differential reactivity of the C6 and C2 chlorine atoms allows for sequential nucleophilic aromatic substitution (SNAr) reactions, providing a straightforward path to complex molecules.

Case Study: Synthesis of (R)-Roscovitine

Roscovitine (Seliciclib) is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK5, and CDK7, and was one of the first CDK inhibitors to enter clinical trials.[4][12] Its synthesis highlights the strategic utility of our title compound.

Synthetic Workflow:

-

Step 1: Substitution at C6: The C6-Cl is more labile than the C2-Cl. Reaction of 2,6-dichloro-9-(THP)-purine with benzylamine, typically in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent like n-butanol at elevated temperatures, selectively displaces the C6 chlorine.

-

Step 2: Substitution at C2: The resulting 2-chloro-6-benzylamino-9-(THP)-purine is then reacted with a second amine, (R)-2-amino-1-butanol, at a higher temperature to displace the less reactive C2 chlorine.

-

Step 3: Deprotection: The final step involves the removal of the THP protecting group under acidic conditions (e.g., aqueous HCl or acetic acid) to yield (R)-Roscovitine.

Caption: Synthetic pathway from the core intermediate to (R)-Roscovitine.

Mechanism of Action of Derived Purine Analogs

The therapeutic effect of compounds like Roscovitine stems from their ability to inhibit CDKs. This mechanism is directly related to the purine scaffold inherited from the starting intermediate.

-

Competitive ATP Inhibition: CDKs are kinases that transfer a phosphate group from ATP to a substrate protein. The 2,6,9-trisubstituted purine core of Roscovitine mimics the adenine base of ATP.[2]

-

Binding Pocket Occupancy: Roscovitine binds to the ATP-binding pocket of the CDK enzyme. The purine core forms key hydrogen bonds in the hinge region of the kinase, similar to ATP, while the substituents at the C2, C6, and N9 positions occupy adjacent pockets, conferring both potency and selectivity.[2][13] By occupying this site, Roscovitine prevents ATP from binding, thereby inhibiting the kinase's catalytic activity.

Sources

- 1. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C10H10Cl2N4O | CID 270265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound | 20419-68-5 [chemicalbook.com]

- 8. This compound(20419-68-5) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 11. total-synthesis.com [total-synthesis.com]

- 12. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

basic properties of 2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine

An In-Depth Technical Guide to 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of endogenous signaling molecules and a vast array of therapeutic agents. Within this class, 2,6-disubstituted purines are particularly valuable starting materials for the synthesis of kinase inhibitors, antiviral agents, and other targeted therapies. This guide provides a detailed examination of this compound, a key intermediate for researchers and drug development professionals. The strategic placement of two reactive chlorine atoms, combined with a protecting group at the N9 position, makes this molecule a highly versatile building block for creating diverse chemical libraries. Its utility is exemplified in the synthesis of complex molecules targeting critical cellular pathways, such as those regulated by cyclin-dependent kinases (CDKs) and DNA-dependent protein kinases (DNA-PK).[1][2] This document will elucidate its fundamental properties, outline a representative synthetic pathway, and explore its strategic application in modern drug discovery.

Physicochemical and Spectroscopic Properties

The foundational characteristics of a synthetic intermediate are critical for its effective use in multi-step syntheses. The properties of this compound are summarized below. The tetrahydropyran (THP) group at the N9 position serves as a common protecting group for the purine nitrogen, enhancing solubility in organic solvents and preventing unwanted side reactions during subsequent modifications.

| Property | Value | Source |

| CAS Number | 20419-68-5 | [3][4][5] |

| Molecular Formula | C₁₀H₁₀Cl₂N₄O | [3][4] |

| Molecular Weight | 273.12 g/mol | [3] |

| IUPAC Name | 2,6-dichloro-9-(oxan-2-yl)purine | [3] |

| Synonyms | This compound | [3] |

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. While specific spectra are hosted on dedicated databases, the expected characterization data includes:

-

¹H NMR: Proton nuclear magnetic resonance spectroscopy would confirm the presence of the purine ring proton, the anomeric proton of the THP group, and the aliphatic protons of the THP ring.[6][7]

-

¹³C NMR: Carbon spectroscopy would identify the distinct carbon environments of the purine and THP rings.[6]

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight and isotopic pattern characteristic of a dichlorinated compound.[6]

-

Infrared Spectroscopy (IR): IR analysis would show characteristic peaks for the aromatic C-N and C-Cl bonds.[6]

Synthesis, Reactivity, and Handling

Representative Synthetic Pathway

The synthesis of N9-alkylated purines from their parent heterocycle is a well-established transformation in organic chemistry. This compound is typically prepared via the alkylation of 2,6-dichloropurine. The reaction with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis is a standard method for introducing the THP protecting group.

A key challenge in the alkylation of purines is regioselectivity, as reactions can yield both N7 and N9 substituted products.[8] Often, the N9 isomer is the thermodynamically more stable product, and reaction conditions can be optimized to favor its formation. For instance, heating the reaction mixture can facilitate the conversion of any kinetic N7 product into the desired N9 isomer.[8]

Below is a representative, step-by-step protocol based on analogous chemical transformations.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2,6-dichloropurine.

Materials:

-

2,6-Dichloropurine

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent (e.g., Hexanes/Ethyl Acetate mixture)

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichloropurine (1.0 eq).

-

Solvent Addition: Add anhydrous DCM (or THF) to dissolve or suspend the starting material.

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, ~1.2 eq) to the mixture, followed by a catalytic amount of p-toluenesulfonic acid (~0.1 eq). The DHP is added in slight excess to ensure complete consumption of the starting purine. The acid catalyst is essential for activating the DHP for electrophilic attack.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification (Aqueous Wash): Combine the organic layers and wash sequentially with water and brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (Chromatography): Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N9-substituted product from any unreacted starting material and the N7 isomer.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The following diagram illustrates the generalized workflow for this synthesis.

Core Reactivity: A Versatile Scaffold for Derivatization

The primary utility of this compound lies in the differential reactivity of the two chlorine atoms at the C2 and C6 positions. These positions are susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the sequential and selective introduction of various functional groups. The C6 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position. This reactivity difference enables chemists to perform substitutions at C6 first, followed by a second, distinct substitution at C2, leading to a wide array of 2,6,9-trisubstituted purine derivatives.[2]

This stepwise functionalization is the cornerstone of its application in building libraries of compounds for screening against biological targets, particularly protein kinases.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound is a hazardous substance.[3]

-

Hazard Statements:

-

Precautionary Measures:

-

Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Applications in Medicinal Chemistry and Drug Development

While this compound is not typically an active pharmaceutical ingredient itself, it serves as a crucial intermediate in the synthesis of biologically active molecules. Its value is derived from the purine core, which mimics endogenous nucleosides and can fit into the ATP-binding pockets of many enzymes, particularly kinases.

-

Kinase Inhibitors: Many cancers are driven by aberrant kinase activity. The 2,6,9-trisubstituted purine scaffold, readily accessible from this intermediate, has been successfully employed to develop potent inhibitors of Cyclin-Dependent Kinases (CDKs).[2] For example, the well-known CDK inhibitor roscovitine is a 2,6,9-trisubstituted purine. By varying the substituents at the C2 and C6 positions, researchers can fine-tune the selectivity and potency of these inhibitors against specific kinase targets.[2]

-

DNA Damage Response (DDR) Inhibitors: More recently, purine derivatives containing a tetrahydropyran moiety have been developed as inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks. The drug candidate AZD7648 is a potent and selective DNA-PK inhibitor featuring a 9-(tetrahydro-2H-pyran-4-yl)-purinone core.[1][9] The synthesis of such molecules relies on building blocks that allow for the strategic functionalization of the purine ring, highlighting the importance of intermediates like the one discussed herein.

-

Antiviral Agents: The general class of purine nucleoside analogs has a long history of use as antiviral drugs.[8] The ability to modify the C2 and C6 positions allows for the synthesis of novel nucleoside and non-nucleoside analogs for screening against viral polymerases and other essential viral enzymes.

-

General Synthetic Intermediate: It is also used as an intermediate in the synthesis of other chemical derivatives, such as 2,8-Dihydroxyadenine.[5]

Conclusion

This compound is a high-value synthetic intermediate for medicinal chemists and drug discovery scientists. Its key features—a stable protecting group at N9 and two differentially reactive chlorine atoms at C2 and C6—provide a robust and flexible platform for generating diverse libraries of novel purine derivatives. Its proven utility in the synthesis of potent kinase inhibitors for oncology underscores its strategic importance. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this versatile building block in the rational design of next-generation targeted therapeutics.

References

- PubChem. This compound.

- SpectraBase. This compound.

- PubChem. 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine.

- Jarrahpour AA, Torabi E. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank. 2006; 2006(4):M481.

- Bertrand J, et al. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules. 2021; 26(11):3325.

- Goldberg FW, et al. The Discovery of 7-Methyl-2-[(7-methyl[3][6][7]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. J Med Chem. 2020; 63(7):3461-3471.

- Gucky T, et al. Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. Eur J Med Chem. 2013; 59:105-18.

- ResearchGate. An improved synthetic strategy for the multigram-scale synthesis of DNA–PK inhibitor AZD7648.

Sources

- 1. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H10Cl2N4O | CID 270265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | 20419-68-5 [chemicalbook.com]

- 6. This compound(20419-68-5) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Strategic Intermediate: A Technical Guide to 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, a pivotal intermediate in the synthesis of a diverse array of biologically active purine derivatives. We will delve into the historical context of its development, the chemical logic behind its synthesis, and its critical applications in the field of medicinal chemistry, particularly in the development of kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile building block. We will detail a standard laboratory-scale synthesis protocol, discuss the rationale behind the use of the tetrahydropyranyl (THP) protecting group, and showcase its utility in the synthesis of advanced purine scaffolds.

Introduction: The Purine Scaffold and the Rise of a Key Intermediate

The purine ring system is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules such as adenine and guanine.[1][2][3] Consequently, synthetic purine analogs have been a focal point for the development of novel therapeutics, particularly in oncology and virology.[4][5][6] The strategic manipulation of the purine core at its various positions allows for the fine-tuning of biological activity. 2,6-Dichloropurine emerged as a versatile starting material, with the two chlorine atoms acting as excellent leaving groups for sequential nucleophilic substitution reactions.[7][8]

However, the acidic proton at the N9 position of the purine ring presents a challenge for selective substitution at the C2 and C6 positions. To overcome this, a protecting group strategy is essential. The introduction of the tetrahydropyranyl (THP) group at the N9 position led to the development of this compound. This modification passivates the N9 position, preventing unwanted side reactions and enabling chemists to selectively functionalize the C2 and C6 positions, thereby unlocking a vast chemical space for drug discovery.[9]

Discovery and History: A Tale of Synthetic Evolution

The journey to this compound is one of incremental yet significant advancements in synthetic chemistry. The initial focus was on the synthesis of the parent compound, 2,6-dichloropurine. Early methods involved the chlorination of xanthine or hypoxanthine derivatives using reagents like pyrophosphoryl chloride or phosphorus oxychloride.[8][10] These methods, while effective, often required harsh conditions.

The evolution of its synthesis reflects a broader trend in medicinal chemistry towards more efficient and selective reactions, enabling the rapid generation of compound libraries for biological screening.

Chemical Properties and Characterization

This compound is a white to off-white solid. Below is a summary of its key chemical properties.

| Property | Value |

| Molecular Formula | C₁₀H₁₀Cl₂N₄O |

| Molecular Weight | 273.12 g/mol |

| CAS Number | 20419-68-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like ethyl acetate, dichloromethane, and DMF. |

Spectroscopic Characterization: The structure of the compound is routinely confirmed using standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the purine ring proton (H-8), and the protons of the tetrahydropyranyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms of the purine core and the THP protecting group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is achieved through the acid-catalyzed reaction of 2,6-dichloropurine with 3,4-dihydro-2H-pyran. The following protocol is a representative procedure for a laboratory-scale synthesis.[9]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2,6-Dichloropurine

-

3,4-Dihydro-2H-pyran

-

DL-Camphorsulfonic acid

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (Mg₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2,6-dichloropurine (1 equivalent) and DL-Camphorsulfonic acid (catalytic amount, e.g., 0.01 equivalents).

-

Solvent Addition: Add ethyl acetate to dissolve the solids.

-

Heating: Heat the mixture to 65°C with stirring.

-

Reagent Addition: Slowly add 3,4-dihydro-2H-pyran (1 equivalent) to the reaction mixture.

-

Reaction: Stir the reaction mixture at 65°C for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL for a 5 mmol scale reaction).

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the pure this compound.

Causality Behind Experimental Choices:

-

Catalyst: The use of an acid catalyst like camphorsulfonic acid is crucial to activate the dihydropyran for electrophilic attack on the N9 position of the purine.

-

Solvent: Ethyl acetate is a suitable solvent that allows for the reaction to be conducted at a moderate temperature.

-

Temperature: Heating to 65°C provides sufficient energy to overcome the activation barrier of the reaction without causing significant decomposition of the reactants or product.

-

Work-up and Purification: The aqueous work-up removes the acid catalyst and any water-soluble impurities. Column chromatography is necessary to separate the desired N9-protected product from any unreacted starting material and potential N7-protected isomer.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of 2,6,9-trisubstituted purines. The differential reactivity of the C2 and C6 chlorine atoms allows for sequential and selective nucleophilic aromatic substitution reactions. This has been extensively exploited in the development of cyclin-dependent kinase (CDK) inhibitors, a class of anti-cancer agents.[4][15][16][17]

Workflow for the Synthesis of 2,6,9-Trisubstituted Purine Analogs:

Caption: General synthetic route to 2,6,9-trisubstituted purines.

Case Study: Synthesis of Roscovitine Analogs

Roscovitine (Seliciclib) is a well-known CDK inhibitor that has been investigated for the treatment of various cancers.[13][14] The synthesis of many roscovitine analogs starts with this compound. The C6-chloro is typically displaced first with an appropriate amine, followed by substitution at the C2 position with another amine. The final step involves the removal of the THP protecting group under acidic conditions to yield the target molecule. This modular approach allows for the creation of a large library of analogs for structure-activity relationship (SAR) studies.[11]

Conclusion

This compound stands as a testament to the power of strategic synthetic design in medicinal chemistry. Its development addressed a key challenge in purine chemistry, enabling the selective and efficient synthesis of a vast number of derivatives. Its continued use in the synthesis of kinase inhibitors and other biologically active molecules underscores its importance as a cornerstone intermediate for drug discovery and development. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering valuable insights for researchers in the field.

References

- Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer.

- The design and synthesis of purine inhibitors of CDK2. III. PubMed. [Link]

- Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evalu

- Alkylation of 2,6-dichloro-9H-purine.

- Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases.

- Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. MDPI. [Link]

- This compound. PubChem. [Link]

- Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines.

- Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors. PubMed. [Link]

- Cyclin-dependent kinase inhibitors inspired by roscovitine: purine bioisosteres. PubMed. [Link]

- Purine and Pyrimidine Metabolism. University of Washington. [Link]

- Purine Synthesis. Microbe Notes. [Link]

- Process for preparing 2,6-dichloropurine.

- Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed. [Link]

- Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II).

- Synthesis of [8‐14C]‐2,6‐dichloro‐9H‐purine, a radiolabelled precursor for 14C‐nucleosides.

- Purine, Pyrimidine Metabolism, Disorders – biochemistry. UW Pressbooks. [Link]

- Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. MDPI. [Link]

- Roscovitine in cancer and other diseases.

- Roscovitine, a Novel Cyclin-Dependent Kinase Inhibitor, Characterizes Restriction Point and G2/M Transition in Tobacco BY-2 Cell Suspension. PubMed. [Link]

- Purine Biosynthesis. News-Medical.Net. [Link]

Sources

- 1. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 2. microbenotes.com [microbenotes.com]

- 3. Purine, Pyrimidine Metabolism, Disorders – biochemistry [uw.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]

- 9. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]

- 11. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclin-dependent kinase inhibitors inspired by roscovitine: purine bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Roscovitine, a novel cyclin-dependent kinase inhibitor, characterizes restriction point and G2/M transition in tobacco BY-2 cell suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The design and synthesis of purine inhibitors of CDK2. III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

A Technical Guide to 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: A Cornerstone Intermediate in Purine Synthesis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Purine Precursor

Within the intricate landscape of medicinal chemistry and drug development, the purine scaffold stands as a "privileged" structure, forming the core of essential biomolecules like adenine and guanine.[1][2] Consequently, synthetic purine analogs are a focal point in the search for novel therapeutics, leading to the development of anticancer, antiviral, and immunosuppressive agents.[3][] This guide focuses on 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, a compound that, while not a participant in biological purine synthesis, serves as a pivotal starting material in the chemical synthesis of a vast array of biologically active purine derivatives.

Its utility stems from a combination of two key structural features: the highly reactive dichloropurine core and the stable, yet readily cleavable, tetrahydropyranyl (THP) protecting group at the N9 position.[5][6] This strategic design allows for precise and sequential chemical modifications, making it an indispensable tool for constructing libraries of novel compounds for biological screening.[7]

Part 1: The Synthetic Versatility of the 2,6-Dichloro-9-(THP)-purine Scaffold

The power of 2,6-Dichloro-9-(THP)-9H-purine lies in the differential reactivity of the chlorine atoms at the C6 and C2 positions of the purine ring. These positions are susceptible to nucleophilic aromatic substitution (SNAr), a reaction mechanism where a nucleophile displaces a leaving group (in this case, chloride) on an aromatic ring.[8][9]

Causality of Reactivity: The chlorine at the C6 position is generally more reactive and susceptible to displacement than the chlorine at the C2 position.[10][11] This differential reactivity is crucial as it enables chemists to perform sequential substitutions. By carefully controlling reaction conditions such as temperature and the nature of the nucleophile, one can first substitute the C6 chlorine, isolate the intermediate, and then proceed to substitute the C2 chlorine with a different nucleophile.[10][12] This stepwise approach is fundamental to creating 2,6-disubstituted purines with distinct functionalities, which is often a requirement for achieving target specificity and potency in drug candidates.[13][14]

The Role of the Tetrahydropyranyl (THP) Protecting Group: The N9 position of the purine ring is a potential site for undesired side reactions during synthesis. The THP group serves as a robust protecting group for this position.[6][15][16]

-

Ease of Introduction & Stability: It is easily installed and is stable under a wide range of non-acidic conditions, including strongly basic media and reactions involving organometallics or hydrides.[6][16][17] This stability is essential for the integrity of the molecule during the nucleophilic substitution steps at C2 and C6.

-

Solubility: The THP group often enhances the solubility of the purine intermediate in organic solvents, facilitating reaction handling and purification.[15]

-

Facile Removal: A key advantage is its lability under mild acidic conditions.[6][18] Treatment with acids like HCl in an alcoholic solvent or trifluoroacetic acid (TFA) efficiently removes the THP group, revealing the N9-H required for biological activity, as this nitrogen often participates in crucial hydrogen bonding interactions with target proteins.[18]

Caption: Reactivity sites of the 2,6-Dichloro-9-(THP)-9H-purine scaffold.

Part 2: Synthesis of Biologically Active Purine Analogs - The Case of Roscovitine

To illustrate the practical application of this precursor, we will examine its role in the synthesis of Roscovitine (Seliciclib), a potent inhibitor of cyclin-dependent kinases (CDKs) that has been investigated as an anti-cancer agent.[19][20][21] Roscovitine and its analogs are classic examples of 2,6,9-trisubstituted purines whose synthesis relies heavily on the dichloropurine scaffold.[22][23]

The synthesis demonstrates the principles of sequential substitution and deprotection. While many published syntheses start with 2,6-dichloropurine and perform the N9 alkylation later[22][24], using the N9-THP protected version provides an alternative route where the N9 substituent is handled post-functionalization of the C2 and C6 positions. The general strategy remains the same: selective, sequential displacement of the two chlorine atoms.

Caption: General synthetic workflow for Roscovitine from a dichloropurine precursor.

Note: The workflow illustrates the general strategy. Specific synthetic routes may vary, for instance by introducing the N9-isopropyl group before the C2/C6 substitutions.[22] The THP-protected starting material is ideal for routes where other N9 modifications or a final N9-H are desired.

Quantitative Data: Kinase Inhibition Profile of Roscovitine

The end product, Roscovitine, demonstrates potent and selective inhibition of several key cell cycle kinases. This biological activity is a direct result of the specific substituents installed on the purine core, a process enabled by the versatile dichloropurine starting material.

| Target Kinase | IC₅₀ (µM) | Citation |

| CDK1/cyclin B | ~0.45 | [23] |

| CDK2/cyclin A | ~0.7 | [21] |

| CDK2/cyclin E | ~0.7 | [21] |

| CDK5/p35 | ~0.16 - 0.2 | [23] |

| CDK7/cyclin H | ~0.8 | |

| CDK9/cyclin T | ~0.4 | |

| ERK1 | >100 |

Part 3: Experimental Protocols & Methodologies

The following protocols are generalized procedures derived from common practices in purine chemistry.[12][25] They are intended as a guide and must be adapted based on the specific nucleophiles and substrates used.

Protocol 1: General Procedure for Sequential Nucleophilic Substitution

Objective: To synthesize a 2,6-disubstituted purine derivative from 2,6-Dichloro-9-(THP)-9H-purine.

Step-by-Step Methodology:

-

C6-Position Substitution (First Substitution): a. Dissolve 2,6-Dichloro-9-(THP)-9H-purine (1.0 eq) in a suitable solvent such as n-butanol or ethanol. b. Add a base, typically a tertiary amine like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to act as an acid scavenger. c. Add the first nucleophile (e.g., an amine, 1.1 eq) to the solution. d. Heat the reaction mixture to a moderate temperature (e.g., 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours. e. Upon completion, cool the mixture, remove the solvent under reduced pressure, and purify the resulting monosubstituted intermediate (e.g., 2-chloro-6-substituted-9-(THP)-purine) using silica gel column chromatography.

Causality Insight: The C6 position is more electron-deficient and thus more susceptible to nucleophilic attack. Using moderate temperatures and a slight excess of the first nucleophile ensures selective substitution at this site while leaving the C2-chloro group intact.[12]

-

C2-Position Substitution (Second Substitution): a. Dissolve the purified monosubstituted intermediate (1.0 eq) in a high-boiling point solvent like n-butanol or in a sealed vessel for reactions above the solvent's boiling point. b. Add the second, typically less reactive or more sterically hindered, nucleophile (e.g., a different amine, 2.0-5.0 eq). Often, the nucleophile itself can serve as the base if used in large excess. c. Heat the reaction to a higher temperature (e.g., 120-160 °C). The less reactive C2-chloro bond requires more energy to break.[12] d. Monitor the reaction for completion (typically 8-24 hours). e. Cool the reaction, remove the solvent, and purify the final 2,6-disubstituted-9-(THP)-purine product by column chromatography or recrystallization.

Protocol 2: Deprotection of the THP Group

Objective: To remove the N9-THP protecting group to yield the final compound.

Step-by-Step Methodology:

-

Dissolve the THP-protected purine derivative in an alcoholic solvent, such as methanol (MeOH) or ethanol (EtOH).

-

Add a catalytic amount of a strong acid. A common choice is a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) or an aqueous solution of HCl.[18] Pyridinium p-toluenesulfonate (PPTS) can also be used for more acid-sensitive substrates.[6]

-

Stir the reaction at room temperature. The deprotection is usually rapid, often completing within 30 minutes to 4 hours. Monitor by TLC until the starting material is fully consumed.

-

Neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected final product. Further purification may be performed if necessary.

Trustworthiness: This self-validating protocol relies on the distinct chemical properties of the acetal linkage in the THP group, which is uniquely labile to acid while the rest of the purine analog remains stable. The completion of the reaction can be unequivocally confirmed by the disappearance of the starting material spot on TLC and the appearance of a more polar product spot.

Conclusion

This compound is a masterful example of strategic chemical design. It is not a direct actor in biological pathways but rather a critical enabler, providing medicinal chemists with a robust and flexible platform for the synthesis of novel purine analogs. Its differential reactivity and the reliability of the THP protecting group allow for the controlled and sequential introduction of diverse chemical functionalities. This capability is directly responsible for the development of potent and selective kinase inhibitors like Roscovitine and countless other purine derivatives that continue to fuel the pipeline of modern drug discovery.[26][27]

References

- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing.

- Synthesis and Medicinal Uses of Purine. Pharmaguideline.

- Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)

- Purine Synthesis for Research. BOC Sciences.

- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.

- What properties do the derivatives of 2,6 - Dichloropurine have?. Blog - Keyingchem.

- THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.

- Facile and Practical Synthesis of 2,6-Dichloropurine.

- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.

- Synthesis and biological evaluation of 2,6-disubstituted-9H-purine, 2,4-disubstitued-thieno[3,2-d]pyrimidine and -7H-pyrrolo[2,3-d]pyrimidine analogues as novel CHK1 inhibitors. PubMed.

- Synthesis of purine derivatives.

- Tetrahydropyranyl Ethers. Organic Chemistry Portal.

- 4.5 Tetrahydropyranyl (THP)

- Synthesis of CYC-202 ((R)-Roscovitine). Reagents and conditions.

- Alkylation of 2,6-dichloro-9H-purine.

- Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. MDPI.

- Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy.

- Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents.

- Synthesis and Inhibitory Activity Evaluation of 2,6-Disubstituted Purine Derivatives.

- Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. NIH.

- This compound. PubChem.

- Purine Analogues as Kinase Inhibitors: A Review. PubMed.

- nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Semantic Scholar.

- This compound. CymitQuimica.

- The cyclin dependent kinase inhibitor Roscovitine prevents diet-induced metabolic disruption in obese mice. PMC - PubMed Central.

- Roscovitine, a Novel Cyclin-Dependent Kinase Inhibitor, Characterizes Restriction Point and G2/M Transition in Tobacco BY-2 Cell Suspension. PubMed.

- Nucleophilic Aromatic Substitution.

- Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Tre

- Roscovitine. Cell Signaling Technology.

- Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors. PubMed.

- Roscovitine. Tocris Bioscience.

- 16.

Sources

- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 2. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 3. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What properties do the derivatives of 2,6 - Dichloropurine have? - Blog - Keyingchem [keyingchemical.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. US7105666B2 - Synthesis of purine derivatives - Google Patents [patents.google.com]

- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 18. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The cyclin dependent kinase inhibitor Roscovitine prevents diet-induced metabolic disruption in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Roscovitine, a novel cyclin-dependent kinase inhibitor, characterizes restriction point and G2/M transition in tobacco BY-2 cell suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Roscovitine | Cell Signaling Technology [cellsignal.com]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis and biological evaluation of 2,6-disubstituted-9H-purine, 2,4-disubstitued-thieno[3,2-d]pyrimidine and -7H-pyrrolo[2,3-d]pyrimidine analogues as novel CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Investigation of Dichloropurine Derivatives

Foreword

The purine scaffold is a cornerstone of medicinal chemistry, serving as a privileged structure in the design of molecules that interact with a vast array of biological targets. Among its halogenated variants, dichloropurine derivatives stand out for their synthetic versatility and significant therapeutic potential, particularly in oncology and virology.[1] This guide provides a framework for the initial exploration of novel dichloropurine derivatives, moving from synthesis to biological characterization. It is designed for researchers at the bench, emphasizing the rationale behind methodological choices to ensure a robust and logical investigative workflow.

The Strategic Importance of the Dichloropurine Scaffold

2,6-Dichloropurine is the most common starting material in this class. Its value lies in the differential reactivity of its two chlorine atoms.[2] The presence of these electron-withdrawing halogens makes the C2 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential and regioselective introduction of diverse functional groups, enabling the creation of large libraries of compounds for screening.[1]

Crucially, the purine core mimics the adenine base of ATP, the universal substrate for protein kinases. Consequently, derivatives of this scaffold are excellent candidates for development as kinase inhibitors, a major class of anti-cancer therapeutics.[3]

Synthesis and Structural Verification: The Foundation of Discovery

A successful biological investigation begins with the unambiguous synthesis and characterization of the molecule of interest. The purity and structural integrity of the compound are paramount for the reliability of all subsequent data.

Core Synthesis: Selective Nucleophilic Aromatic Substitution

The most common strategy for derivatization involves the stepwise displacement of the chlorine atoms. The C6 position is generally more reactive to nucleophilic attack (especially by amines) than the C2 position. This differential reactivity can be exploited to synthesize 2,6-disubstituted purines in a controlled manner.[2]

Experimental Protocol: Synthesis of a 6-Alkylamino-2-chloropurine Derivative

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2,6-dichloropurine (1.0 eq) in a suitable solvent such as n-butanol or ethanol (approx. 0.1 M concentration).

-

Reagent Addition: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to scavenge the HCl byproduct.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

Work-up: Once complete, allow the reaction to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to neutralize), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to obtain the pure 6-substituted derivative.

Structural and Purity Confirmation

Before any biological testing, the identity and purity of the synthesized compound must be rigorously confirmed.

Table 1: Essential Characterization Techniques

| Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Confirms the precise chemical structure, including the position of the new substituent. | Chemical shifts and coupling constants consistent with the proposed structure. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | A molecular ion peak ([M+H]⁺ or [M-H]⁻) that matches the calculated molecular weight. |

| HPLC/UPLC | Assesses the purity of the final compound. | A single major peak, ideally >95% purity by area under the curve. |

Primary Biological Screening: The Kinase Inhibition Assay

Given the structural similarity of the purine core to ATP, a primary investigation into the potential of a new dichloropurine derivative often begins with screening against a panel of protein kinases.[3][4]

Causality: Why Target Kinases?

Protein kinases regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[4] By designing molecules that compete with ATP for the kinase's binding site, we can inhibit its function, thereby blocking downstream signaling that promotes tumor growth. The substitutions at the C2 and C6 positions are critical for achieving both high potency and selectivity for the target kinase over the ~500 other kinases in the human kinome.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

-

Reagent Preparation: Prepare serial dilutions of the test compound (e.g., from 10 mM DMSO stock) in the appropriate kinase buffer.

-

Kinase Reaction: In a 384-well plate, add the following in order:

-

Kinase buffer.

-

Test compound at various concentrations.

-

The target kinase enzyme and its specific peptide substrate.

-

-

Initiation: Start the reaction by adding ATP. The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive binding can be accurately measured.

-

Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the newly generated ADP into a luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Convert luminescence to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value (the concentration required for 50% inhibition).

Diagram 1: Workflow for In Vitro Kinase Inhibition

Caption: Validating target inhibition by observing reduced downstream substrate phosphorylation.

If the compound successfully inhibits the target kinase within the cell, a dose-dependent decrease in the phosphorylation of a known downstream substrate should be observed, confirming the on-target mechanism of action.

References

- Title: Facile and Practical Synthesis of 2,6-Dichloropurine Source: ResearchG

- Title: The Synthesis and Properties of 6-Chloropurine and Purine Source: ACS Public

- Title: Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives Source: ResearchG

- Title: Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy Source: ResearchG

- Title: The Chemistry Behind 2,6-Dichloropurine: Synthesis and Applic

- Title: Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines Source: ResearchG

- Title: Purine Analogues as Kinase Inhibitors: A Review Source: PubMed URL:[Link]

- Title: Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma Source: Semantic Scholar URL:[Link]

Sources

The Strategic Keystone: A Technical Guide to 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the strategic use of versatile chemical intermediates is paramount to the efficient discovery and development of novel therapeutics. Among these, 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has emerged as a cornerstone scaffold, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique combination of a reactive purine core, selectively addressable chlorine substituents, and a strategically employed protecting group makes it an invaluable tool for researchers and drug development professionals. This guide provides an in-depth technical overview of this key intermediate, from its fundamental properties and synthesis to its critical role in the construction of complex, biologically active molecules.

Core Characteristics of a Privileged Scaffold

This compound, identified by its CAS Number 20419-68-5, is a white to pale yellow solid at room temperature.[1] The incorporation of the tetrahydropyranyl (THP) group at the N9 position of the purine ring is a deliberate and crucial modification that imparts favorable solubility and stability characteristics, while also directing the regioselectivity of subsequent reactions.

| Property | Value | Source |

| CAS Number | 20419-68-5 | [2] |

| Molecular Formula | C₁₀H₁₀Cl₂N₄O | [2] |

| Molecular Weight | 273.12 g/mol | [2] |

| Appearance | White to pale yellow solid | [1] |

| Storage | Inert atmosphere, Store in freezer, under -20°C | [1] |

The true value of this intermediate lies in the differential reactivity of the two chlorine atoms at the C2 and C6 positions of the purine ring. This feature allows for a stepwise and controlled introduction of various nucleophiles, enabling the synthesis of a diverse library of 2,6,9-trisubstituted purine derivatives.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a two-step process commencing with the commercially available 2,6-dichloro-9H-purine. The critical step is the protection of the N9 position with a tetrahydropyranyl (THP) group.

Synthesis of the Precursor: 2,6-Dichloropurine

Several methods exist for the synthesis of 2,6-dichloropurine, a common starting material in medicinal chemistry.[3][4] A frequently employed laboratory-scale method involves the chlorination of xanthine using phosphorus oxychloride.[5]

N9-Tetrahydropyranylation: A Step-by-Step Protocol

The introduction of the THP protecting group at the N9 position is typically achieved via an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP). This reaction is generally regioselective for the N9 position in purines.

Materials:

-

2,6-dichloro-9H-purine

-

3,4-dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

Anhydrous dioxane or other suitable aprotic solvent

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of 2,6-dichloro-9H-purine in anhydrous dioxane, add a catalytic amount of p-toluenesulfonic acid.

-

Add 3,4-dihydro-2H-pyran dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

The Art of Selective Substitution: Unlocking Chemical Diversity

The synthetic utility of this compound is centered on the sequential and regioselective displacement of its two chlorine atoms. The chlorine at the C6 position is significantly more susceptible to nucleophilic aromatic substitution than the chlorine at the C2 position. This differential reactivity is the key to building molecular complexity in a controlled manner.

Regioselective Substitution at the C6 Position

The initial nucleophilic substitution predominantly occurs at the C6 position. A wide array of nucleophiles, including amines, alcohols, and thiols, can be employed to introduce diverse functionalities. This step is typically carried out under basic conditions or with the use of a non-nucleophilic base to scavenge the liberated HCl.

Caption: Regioselective substitution at the C6 position.

Subsequent Substitution at the C2 Position

Following the substitution at C6, the less reactive C2 chlorine can be displaced by a second, often different, nucleophile. This subsequent reaction may require more forcing conditions, such as higher temperatures or the use of a stronger nucleophile, to proceed efficiently. This two-step sequence allows for the creation of 2,6,9-trisubstituted purines with distinct functionalities at each position.[6][7][8]

Caption: Subsequent substitution at the C2 position.

Enabling Drug Discovery: Applications in Kinase Inhibitor Synthesis

The 2,6,9-trisubstituted purine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[9] Many of these inhibitors target the ATP-binding site of kinases, and the purine core mimics the adenine moiety of ATP. The strategic diversification at the C2, C6, and N9 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A notable example of a drug candidate developed from a related purine scaffold is AZD7648 , a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[10] While the final compound has a slightly different substitution pattern, its synthesis highlights the utility of the 2,6-dichloropurine core in constructing complex kinase inhibitors.[11]

The general synthetic strategy for many purine-based kinase inhibitors involves the sequential substitution of the chloro groups on the this compound intermediate with various amine-containing fragments to build the final drug molecule.[12][13][14]

The Final Step: Deprotection of the THP Group

The tetrahydropyranyl (THP) group is prized for its stability under a wide range of reaction conditions, including those involving strong bases and nucleophiles. However, its facile removal under acidic conditions is equally important for the successful synthesis of the final active pharmaceutical ingredient (API).

The deprotection is typically achieved by treating the THP-protected purine with a dilute acid in an alcoholic solvent. Common reagents include hydrochloric acid in methanol or p-toluenesulfonic acid in ethanol. The reaction proceeds via the formation of a resonance-stabilized oxocarbenium ion, which is then quenched by the solvent.

General Deprotection Protocol:

-

Dissolve the THP-protected purine derivative in a suitable alcohol (e.g., methanol or ethanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated HCl or PTSA).

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Remove the solvent under reduced pressure and purify the final product as needed.

Conclusion: A Versatile and Indispensable Intermediate

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its well-defined reactivity profile, coupled with the stability and ease of removal of the THP protecting group, provides a robust and flexible platform for the synthesis of diverse libraries of purine-based compounds. For researchers and scientists in the field of drug development, a thorough understanding and proficient utilization of this key intermediate can significantly accelerate the path toward novel and effective therapeutics.

References

- An improved synthetic strategy for the multigram-scale synthesis of DNA–PK inhibitor AZD7648.

- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. (2021). [Link]

- Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. National Institutes of Health. (n.d.). [Link]

- Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors. PubMed. (1999). [Link]

- Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. MDPI. (2020). [Link]

- This compound. PubChem. (n.d.). [Link]

- Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. MDPI. (2006). [Link]

- Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases.

- Alkylation of 2,6-dichloro-9H-purine.

- US6455696B2 - Process for preparing 2,6-dichloropurine.

- Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health. (2021). [Link]

- Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine deriv

- (PDF) 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine.

- 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. National Institutes of Health. (2014). [Link]

- 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine. PubChem. (n.d.). [Link]

- The Discovery of 7-Methyl-2-[(7-methyl[9][11]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. PubMed. (2021). [Link]

- 2,6,9-trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors. PubMed. (1999). [Link]

- Novel 2,6,9-Trisubstituted Purines as CDK2 Inhibitors for Treating Cancers.

- Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. National Institutes of Health. (2022). [Link]

- Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. PubMed. (2022). [Link]

- 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)

Sources

- 1. This compound | C10H10Cl2N4O | CID 270265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]

- 3. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel 2,6,9-Trisubstituted Purines as CDK2 Inhibitors for Treating Cancers. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors [mdpi.com]

The Strategic Application of Tetrahydropyran Protection in Unveiling the Therapeutic Potential of Purine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of therapeutic agents with diverse biological activities. The strategic manipulation of this scaffold, including the introduction of protecting groups, is a key aspect of modern drug discovery. This technical guide provides a comprehensive exploration of tetrahydropyran (THP)-protected purines, delving into their synthesis, biological evaluation, and potential as next-generation therapeutics. We will dissect the rationale behind employing the THP protecting group, detail experimental protocols, and illuminate the potential mechanisms of action that these modified purines may exhibit.

Introduction: The Enduring Legacy of Purine Analogs and the Imperative for Chemical Innovation